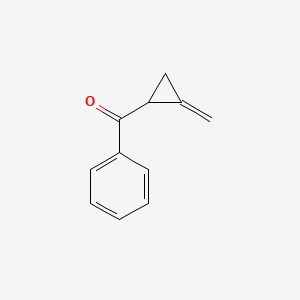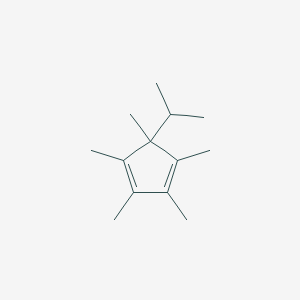
1,2,3,4,5-Pentamethyl-5-(propan-2-yl)cyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5-Pentamethyl-5-(propan-2-yl)cyclopenta-1,3-diene is a chemical compound known for its unique structure and properties It is a derivative of cyclopentadiene, featuring five methyl groups and an isopropyl group attached to the cyclopentadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentamethyl-5-(propan-2-yl)cyclopenta-1,3-diene typically involves the alkylation of cyclopentadiene derivatives. One common method is the Friedel-Crafts alkylation, where cyclopentadiene is reacted with methyl and isopropyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and low temperatures to control the reactivity and selectivity of the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5-Pentamethyl-5-(propan-2-yl)cyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the methyl groups or the isopropyl group using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Fully hydrogenated cyclopentane derivatives.
Substitution: Halogenated cyclopentadiene derivatives.
Aplicaciones Científicas De Investigación
1,2,3,4,5-Pentamethyl-5-(propan-2-yl)cyclopenta-1,3-diene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5-Pentamethyl-5-(propan-2-yl)cyclopenta-1,3-diene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Pathways Involved: It may participate in redox reactions, binding to active sites of enzymes, or acting as a ligand in coordination complexes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane, 1,2,3,4,5-pentamethyl: Similar in structure but lacks the isopropyl group and has a different ring size.
Cyclopentadiene derivatives: Various derivatives with different substituents on the cyclopentadiene ring.
Uniqueness
1,2,3,4,5-Pentamethyl-5-(propan-2-yl)cyclopenta-1,3-diene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of methyl and isopropyl groups on the cyclopentadiene ring makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
167904-46-3 |
|---|---|
Fórmula molecular |
C13H22 |
Peso molecular |
178.31 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentamethyl-5-propan-2-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/C13H22/c1-8(2)13(7)11(5)9(3)10(4)12(13)6/h8H,1-7H3 |
Clave InChI |
AOXLYEXXOOTXIM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(=C1C)C)(C)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



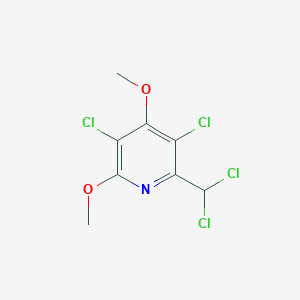
![(4S)-4-hydroxy-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B14276168.png)
![2-(3-Chlorophenyl)-N-methyl-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14276174.png)
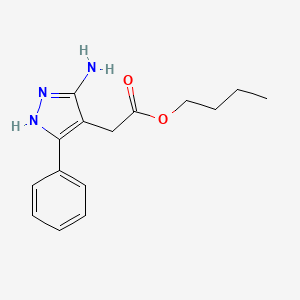

![N~1~-{3-[(2-Amino-2-sulfanylideneethanethioyl)amino]-2,2-dimethylpropyl}ethanediamide](/img/structure/B14276194.png)
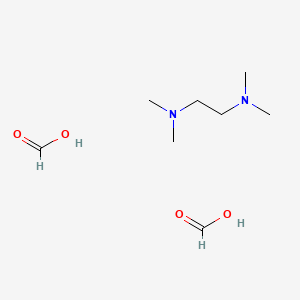

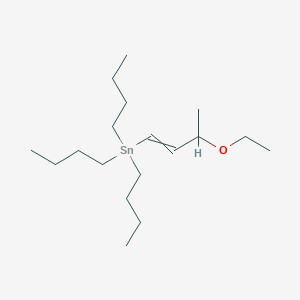
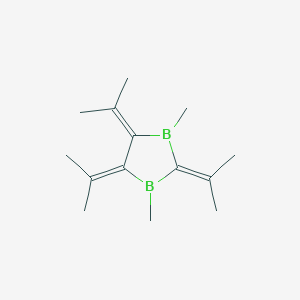
![Ethanol, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14276210.png)
![1-(Methylsulfanyl)-8-nitro-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B14276216.png)
